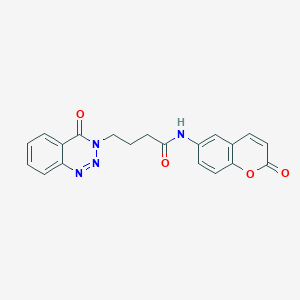
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a complex organic compound that combines structural elements from benzotriazine and coumarin derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Coumarin Derivative: The benzotriazine core is then coupled with a coumarin derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation Step: The intermediate product is then subjected to amidation with a butanamide derivative under suitable conditions, often involving a catalyst or activating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as a probe for studying enzyme interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is being investigated for its potential as an anti-cancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for targeted therapy.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or stability under harsh conditions.
Wirkmechanismus
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine moiety can form hydrogen bonds and π-π interactions, while the coumarin part can intercalate into DNA, disrupting normal cellular processes. This dual action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the coumarin moiety, making it less effective in DNA intercalation.
N-(2-oxo-2H-chromen-6-yl)butanamide: Lacks the benzotriazine moiety, reducing its ability to form stable complexes with enzymes.
Uniqueness
The combination of benzotriazine and coumarin in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide provides a unique structural framework that enhances its biological activity and chemical reactivity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C20H16N4O4 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C20H16N4O4/c25-18(21-14-8-9-17-13(12-14)7-10-19(26)28-17)6-3-11-24-20(27)15-4-1-2-5-16(15)22-23-24/h1-2,4-5,7-10,12H,3,6,11H2,(H,21,25) |
InChI-Schlüssel |
HPJYACRVNYGWCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11030032.png)
![Ethyl 3-methyl-6-phenylimidazo[1,2-b][1,2,4]triazine-2-carboxylate](/img/structure/B11030037.png)
![N-{4-[{[4-(acetylamino)phenyl]sulfonyl}(2-methyl-4-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11030046.png)
![2,4,6-trimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-[(2,4,6-trimethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11030049.png)
![2-(2-chlorophenyl)-7-[2-(1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11030050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-sulfanylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11030053.png)
![4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030060.png)
![3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030061.png)
![2-[9-(5-chloro-2-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethanol](/img/structure/B11030063.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-8-fluoro-1-hydroxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030066.png)
![3-(4-fluorophenyl)-5-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030078.png)

![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B11030092.png)
